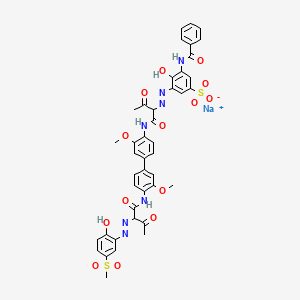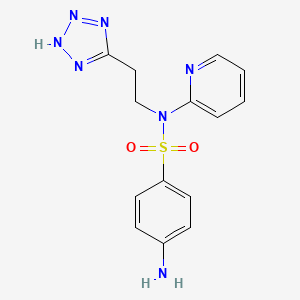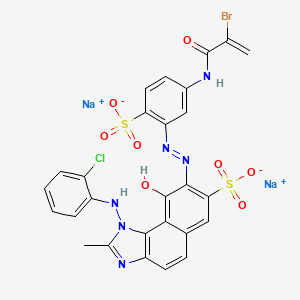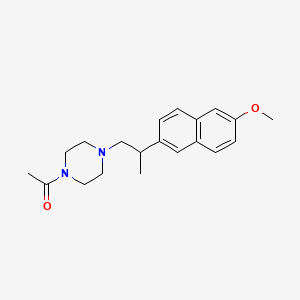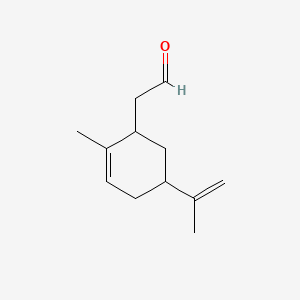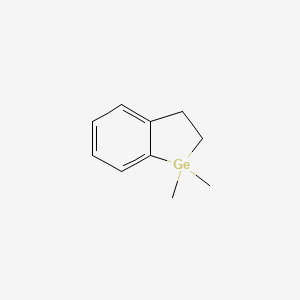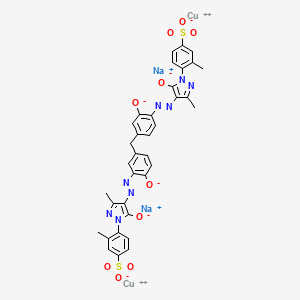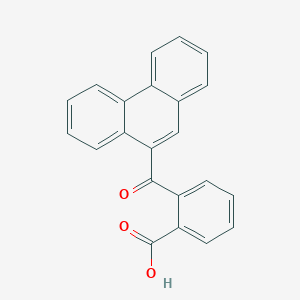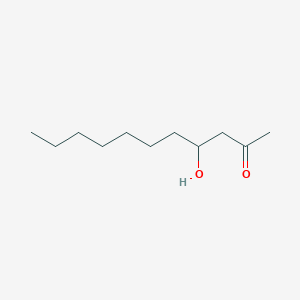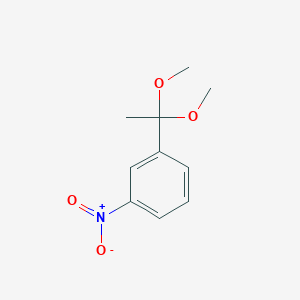
Benzene, 1-(1,1-dimethoxyethyl)-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzene, where the benzene ring is substituted with a 1-(1,1-dimethoxyethyl) group and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- typically involves the nitration of 1-(1,1-dimethoxyethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1,1-dimethoxyethyl)-: Lacks the nitro group, making it less reactive in redox reactions.
Benzene, 1-(1,1-dimethoxyethyl)-4-nitro-: Similar structure but with the nitro group at the 4-position, which can lead to different reactivity and properties.
Acetophenone dimethyl acetal: Similar structure but without the nitro group, used as an intermediate in organic synthesis.
Uniqueness
Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- is unique due to the presence of both the 1-(1,1-dimethoxyethyl) group and the nitro group at the 3-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73585-54-3 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-(1,1-dimethoxyethyl)-3-nitrobenzene |
InChI |
InChI=1S/C10H13NO4/c1-10(14-2,15-3)8-5-4-6-9(7-8)11(12)13/h4-7H,1-3H3 |
InChI Key |
YYKYXPBOPZDFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


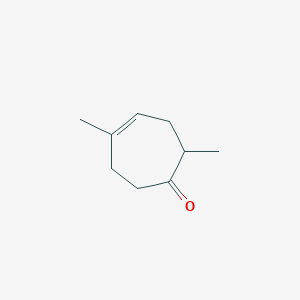
![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)
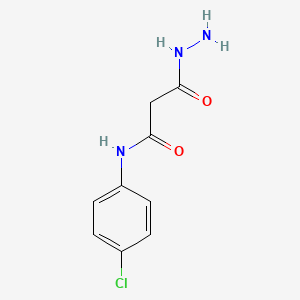
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
